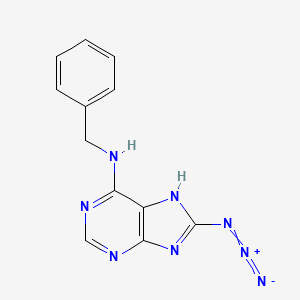
1,2-Bis(trimethylsilyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trimethylsilyl)ethan-1-one is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to an ethanone backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(trimethylsilyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with ethylene glycol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(trimethylsilyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Bis(trimethylsilyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Medicine: Research explores its potential in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trimethylsilyl)ethan-1-one involves its ability to act as a protecting group for reactive functional groups in organic synthesis. The trimethylsilyl groups provide steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The compound’s molecular targets include hydroxyl and amino groups, which can be temporarily protected during multi-step synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(trimethylsiloxy)ethane: Similar in structure but with siloxy groups instead of silyl groups.
1,2-Bis(trimethylsilyl)benzene: Contains a benzene ring instead of an ethanone backbone.
1,2-Bis(trimethylsilyl)ethylene: Features an ethylene linkage instead of an ethanone.
Uniqueness
1,2-Bis(trimethylsilyl)ethan-1-one is unique due to its ethanone backbone, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications where selective protection and reactivity are required .
Propriétés
Numéro CAS |
63247-93-8 |
|---|---|
Formule moléculaire |
C8H20OSi2 |
Poids moléculaire |
188.41 g/mol |
Nom IUPAC |
1,2-bis(trimethylsilyl)ethanone |
InChI |
InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9)11(4,5)6/h7H2,1-6H3 |
Clé InChI |
VEEXARUYOCXSMA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
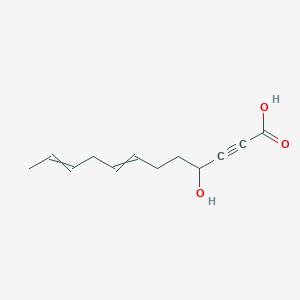
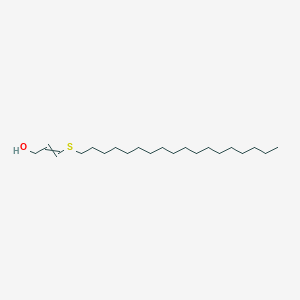
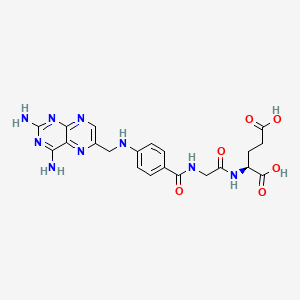
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
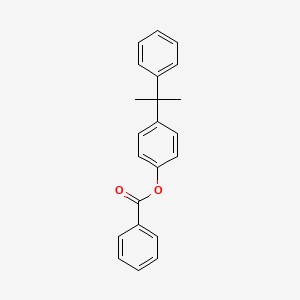
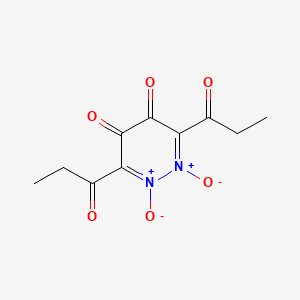
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
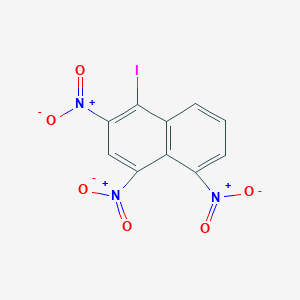
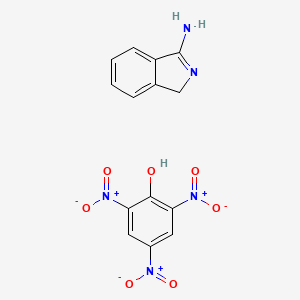

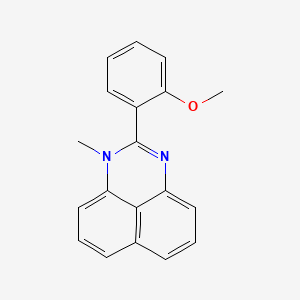
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
